molecular formula C8H12O B8716382 6-Methyl-4,5-heptadien-2-one CAS No. 16647-01-1

6-Methyl-4,5-heptadien-2-one

Cat. No. B8716382
M. Wt: 124.18 g/mol
InChI Key: HVTJTPGLVGKGRS-UHFFFAOYSA-N
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Patent
US06380437B1

Procedure details

25.3 g 2-methyl-3-butin-2-ol, 65.0 g isopropenyl methyl ether, 0.066 g hydroquinone and 120 ml n-heptane were initially introduced into a 500 ml flask under nitrogen. 15.0 mg fluorosulfonic acid were added, while stirring. The mixture was heated to the boiling point and stirred under reflux at 60 to 77° C. for 9 h. After cooling, it was neutralized with 2 ml methanolic NaOAc solution (10 g/1) and evaporated. After distillation, 32.7 g 6-methyl-4,5-heptadien-2-one were obtained, which corresponds to a yield of 87.86.
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
0.066 g
Type
catalyst
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
15 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](O)([C:4]#[CH:5])[CH3:3].C[O:8][C:9]([CH3:11])=[CH2:10].CC([O-])=O.[Na+]>C1(C=CC(O)=CC=1)O.FS(O)(=O)=O.CCCCCCC>[CH3:1][C:2]([CH3:3])=[C:4]=[CH:5][CH2:8][C:9](=[O:10])[CH3:11] |f:2.3|

Inputs

Step One
Name
Quantity
25.3 g
Type
reactant
Smiles
CC(C)(C#C)O
Name
Quantity
65 g
Type
reactant
Smiles
COC(=C)C
Name
Quantity
0.066 g
Type
catalyst
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
120 mL
Type
solvent
Smiles
CCCCCCC
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
CC(=O)[O-].[Na+]
Step Three
Name
Quantity
15 mg
Type
catalyst
Smiles
FS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
68.5 (± 8.5) °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to the boiling point
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
After distillation

Outcomes

Product
Name
Type
product
Smiles
CC(=C=CCC(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 32.7 g
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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